Spadin

Descripción general

Descripción

Spadin (sal de trifluoroacetato) es un compuesto peptídico conocido por su función como inhibidor penetrante en el cerebro del canal TREK-1, que es un canal de potasio de dominio de dos poros. Este compuesto ha ganado atención debido a sus efectos antidepresivos observados en modelos de ratón de depresión, con un inicio rápido de acción .

Métodos De Preparación

Rutas de síntesis y condiciones de reacción: La síntesis de Spadin (sal de trifluoroacetato) implica la síntesis de péptidos en fase sólida (SPPS). Este método permite la adición secuencial de aminoácidos a una cadena peptídica creciente anclada a una resina sólida. El proceso típicamente implica los siguientes pasos:

Carga de resina: El aminoácido inicial se une a una resina.

Desprotección y acoplamiento: El grupo protector en el aminoácido se elimina y el siguiente aminoácido se acopla a la cadena usando reactivos de acoplamiento como N,N'-diisopropilcarbodiimida (DIC) y hidroxi benzotriazol (HOBt).

Escisión y purificación: El péptido completado se escinde de la resina utilizando ácido trifluoroacético (TFA) y se purifica usando cromatografía líquida de alta resolución (HPLC).

Métodos de producción industrial: En un entorno industrial, la producción de this compound (sal de trifluoroacetato) sigue principios similares pero a una escala mayor. Los sintetizadores de péptidos automatizados a menudo se emplean para mejorar la eficiencia y la reproducibilidad. El uso de sistemas HPLC a gran escala garantiza la pureza del producto final .

Análisis De Reacciones Químicas

Tipos de reacciones: Spadin (sal de trifluoroacetato) principalmente experimenta la formación de enlaces peptídicos durante su síntesis. También puede participar en otras reacciones como:

Oxidación: Las condiciones oxidativas pueden modificar ciertos residuos de aminoácidos dentro del péptido.

Reducción: Las condiciones reductoras pueden reducir los puentes disulfuro si están presentes.

Sustitución: Los residuos de aminoácidos pueden sustituirse para crear análogos de this compound.

Reactivos y condiciones comunes:

Oxidación: Peróxido de hidrógeno u otros agentes oxidantes.

Reducción: Ditiotreitol (DTT) u otros agentes reductores.

Sustitución: Derivados de aminoácidos específicos y reactivos de acoplamiento.

Productos principales: El producto principal de estas reacciones es el péptido modificado, que puede tener una actividad biológica o estabilidad alteradas .

Aplicaciones Científicas De Investigación

Antidepressant Properties

Spadin has been identified as a potent antagonist of the TREK-1 potassium channel, which is implicated in mood regulation and depression. Research has demonstrated several key findings regarding this compound's antidepressant effects:

- Mechanism of Action : this compound selectively inhibits TREK-1 channels, leading to increased serotonergic transmission and neurogenesis. This mechanism was highlighted in studies showing that this compound treatment resulted in rapid antidepressant effects in mouse models, significantly faster than traditional selective serotonin reuptake inhibitors (SSRIs) like fluoxetine .

- Behavioral Studies : In various behavioral tests, mice treated with this compound exhibited resistance to depressive symptoms, comparable to those lacking the TREK-1 gene. Notably, a four-day intravenous treatment with this compound led to significant increases in hippocampal neurogenesis and activation of the cAMP response element-binding protein (CREB), crucial for mood regulation .

- Comparison with Conventional Antidepressants : Unlike SSRIs that typically require weeks to manifest effects, this compound demonstrated rapid onset within four days. Additionally, it did not produce the cardiac side effects often associated with TREK-1 inhibition, suggesting a favorable safety profile .

Neurobiological Insights

This compound’s interaction with astrocytes has been studied to understand its broader neurobiological implications:

- Astrocytic Conductance : Research indicates that this compound can modulate astrocytic passive conductance by inhibiting TREK-1 channels. This modulation is significant for maintaining brain homeostasis and may have implications for neurodegenerative diseases .

Insecticide Development

Recently, this compound has been integrated into agricultural practices as an active ingredient in insecticides:

- Corteva Agriscience's Innovation : Corteva launched a new insecticide formulation containing 11.7% this compound, targeting aphids specifically. The compound exhibits broad-spectrum activity and excellent residual control, making it effective even under challenging environmental conditions .

- Unique Mode of Action : Unlike traditional insecticides, this compound operates through a novel mechanism that provides immediate control upon contact with aphids while ensuring long-lasting protection. This innovation could enhance crop yield potential significantly .

Summary of Findings

The applications of this compound span both pharmacological and agricultural domains, showcasing its versatility:

| Application Area | Key Findings |

|---|---|

| Pharmacology | - Rapid antidepressant effects through TREK-1 inhibition |

| - Enhanced neurogenesis and serotonergic activity | |

| - Favorable safety profile compared to conventional SSRIs | |

| Agriculture | - Effective insecticide against aphids |

| - Broad-spectrum activity with unique mode of action |

Antidepressant Efficacy

In a pivotal study conducted by Mazella et al., this compound was shown to effectively block TREK-1 activity in various neural contexts, leading to enhanced neuronal firing rates and behavioral resistance to depression in animal models . This study laid the groundwork for considering this compound as a candidate for developing new antidepressant therapies.

Agricultural Impact

Corteva's introduction of this compound-based insecticides represents a significant advancement in pest management strategies within agriculture, aiming to protect crops from aphid infestations while minimizing environmental impact through targeted action .

Mecanismo De Acción

Spadin ejerce sus efectos antagonizando selectivamente la activación de los canales TREK-1. Los canales TREK-1 están involucrados en la regulación de la fisiología neuronal, cardíaca y del músculo liso. This compound se une a estos canales e inhibe su actividad, lo que se cree que contribuye a sus efectos antidepresivos. Los objetivos moleculares y vías exactas involucrados incluyen la modulación de la conductancia de iones de potasio y la regulación del potencial de la membrana celular .

Compuestos similares:

Humanina (trifluoroacetato): Otro péptido con propiedades neuroprotectoras.

TNIIIA2 (trifluoroacetato): Un péptido con efectos antiinflamatorios.

D12-116 (trifluoroacetato): Un péptido con posibles aplicaciones terapéuticas.

Comparación: this compound es único debido a su inhibición específica de los canales TREK-1 y su inicio rápido de los efectos antidepresivos. Si bien otros péptidos como Humanina y TNIIIA2 tienen diferentes actividades biológicas, la capacidad de this compound para penetrar en el cerebro y modular los canales iónicos lo distingue .

Comparación Con Compuestos Similares

Humanin (trifluoroacetate): Another peptide with neuroprotective properties.

TNIIIA2 (trifluoroacetate): A peptide with anti-inflammatory effects.

D12-116 (trifluoroacetate): A peptide with potential therapeutic applications.

Comparison: Spadin is unique due to its specific inhibition of TREK-1 channels and its rapid onset of antidepressant effects. While other peptides like Humanin and TNIIIA2 have different biological activities, this compound’s ability to penetrate the brain and modulate ion channels sets it apart .

Actividad Biológica

Spadin is a 17-amino-acid peptide derived from the sortilin receptor, primarily recognized for its role as a selective inhibitor of the TREK-1 potassium channel. This compound has garnered significant interest in the field of neuropharmacology, particularly for its potential antidepressant effects and its ability to modulate various biological activities in neuronal tissues.

This compound functions by blocking the activity of the TREK-1 channel, which is known to be involved in neuronal excitability and various physiological processes. Research indicates that this compound binds to TREK-1 with high affinity (10 nM) and inhibits its activity in various cellular models, including COS-7 cells and hippocampal neurons . This inhibition results in increased neuronal firing rates, particularly in serotonin-producing neurons within the Dorsal Raphe Nucleus, suggesting a mechanism that may enhance serotonergic transmission—an essential pathway in mood regulation .

Antidepressant Effects

The antidepressant properties of this compound have been demonstrated through multiple behavioral assays. In studies involving mice, this compound administration resulted in significant resistance to depressive behaviors akin to those observed in TREK-1 deficient mice. Notably, this compound treatment led to increased levels of phosphorylated CREB (cAMP response element-binding protein) and enhanced neurogenesis in the hippocampus, both of which are critical indicators of antidepressant efficacy .

Table 1: Summary of Biological Activities of this compound

Case Studies and Research Findings

Recent studies have explored the pharmacological profile of this compound beyond its basic inhibitory action on TREK-1. For instance, Heurteaux et al. (2006) established that inhibiting TREK-1 channels induces an antidepressant phenotype. Subsequent research identified retro-inverso analogs of this compound that retained its antidepressant properties while potentially offering improved pharmacokinetic profiles .

In a notable study published in Frontiers in Pharmacology, researchers demonstrated that this compound selectively antagonizes the activation of TREK-1 by arachidonic acid (AA), indicating an allosteric modulation mechanism . This finding suggests that this compound may not only inhibit TREK-1 but also fine-tune its response to physiological stimuli.

Implications for Future Research

The implications of this compound's biological activities extend into potential therapeutic applications for mood disorders. Given its unique mechanism of action—targeting a specific ion channel associated with mood regulation—this compound could pave the way for novel antidepressant therapies with fewer side effects compared to traditional SSRIs (selective serotonin reuptake inhibitors).

Propiedades

IUPAC Name |

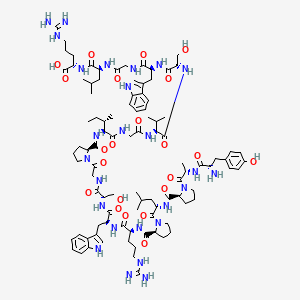

(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S,3S)-2-[[(2S)-1-[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C96H142N26O22/c1-10-53(8)79(90(139)107-46-76(127)118-78(52(6)7)91(140)117-71(49-124)86(135)113-67(41-56-43-104-62-22-13-11-20-59(56)62)81(130)106-45-75(126)110-66(38-50(2)3)84(133)112-65(94(143)144)25-16-34-103-96(100)101)119-89(138)72-26-17-35-120(72)77(128)47-108-82(131)70(48-123)116-85(134)68(42-57-44-105-63-23-14-12-21-60(57)63)114-83(132)64(24-15-33-102-95(98)99)111-87(136)74-28-19-37-122(74)93(142)69(39-51(4)5)115-88(137)73-27-18-36-121(73)92(141)54(9)109-80(129)61(97)40-55-29-31-58(125)32-30-55/h11-14,20-23,29-32,43-44,50-54,61,64-74,78-79,104-105,123-125H,10,15-19,24-28,33-42,45-49,97H2,1-9H3,(H,106,130)(H,107,139)(H,108,131)(H,109,129)(H,110,126)(H,111,136)(H,112,133)(H,113,135)(H,114,132)(H,115,137)(H,116,134)(H,117,140)(H,118,127)(H,119,138)(H,143,144)(H4,98,99,102)(H4,100,101,103)/t53-,54-,61-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,78-,79-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMSPWLIEKXALQP-WSSJNERPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NCC(=O)NC(C(C)C)C(=O)NC(CO)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)C3CCCN3C(=O)CNC(=O)C(CO)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CCCNC(=N)N)NC(=O)C6CCCN6C(=O)C(CC(C)C)NC(=O)C7CCCN7C(=O)C(C)NC(=O)C(CC8=CC=C(C=C8)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)O)NC(=O)[C@@H]3CCCN3C(=O)CNC(=O)[C@H](CO)NC(=O)[C@H](CC4=CNC5=CC=CC=C54)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@@H]6CCCN6C(=O)[C@H](CC(C)C)NC(=O)[C@@H]7CCCN7C(=O)[C@H](C)NC(=O)[C@H](CC8=CC=C(C=C8)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C96H142N26O22 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

2012.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.